

Distinction Between TC AQP1 1 and Aquaporin-1 (AQP1)

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Compound of Interest

Compound Name: TC AQP1 1

Cat. No.: B7775663

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It is critical to distinguish between the small molecule inhibitor and the protein it targets. **TC AQP1 1** is a chemical compound that functions as a blocker of the AQP1 water channel.[1][2][3] In contrast, Aquaporin-1 (AQP1) is the integral membrane protein that forms the channel itself.[4] This guide will first detail the properties of the inhibitor, **TC AQP1 1**, and then provide an in-depth examination of the AQP1 protein.

TC AQP1 1: A Small Molecule Inhibitor

TC AQP1 1 is an organic compound identified as an effective blocker of the human AQP1 water channel, with a reported IC50 of 8 μ M.[1] Its primary use in research is to study the physiological and pathological roles of AQP1 by inhibiting its function.

Data Presentation: TC AQP1 1 Molecular Weight

The molecular properties of **TC AQP1 1** are summarized below.

Property	Value	Reference(s)
Molecular Weight	218.211 g/mol	[1][3]
Molecular Formula	C ₁₂ H ₁₀ O ₄	[2][3]
Chemical Name	3,3'-(1,3-Phenylene)bis(2-propenoic acid)	[1][3]
Function	Aquaporin 1 (AQP1) channel blocker	[1][2][3]

Aquaporin-1 (AQP1): The Protein Target

Aquaporin-1 (AQP1), originally known as CHIP28 (Channel-forming Integral Protein of 28 kDa), is a widely expressed water channel protein crucial for rapid transmembrane water movement. [4][5] It exists as a homotetramer in the cell membrane, with each monomer forming a functional water pore. [5][6][7]

Data Presentation: AQP1 Molecular Weight

The molecular weight of AQP1 can be described by its theoretical (based on amino acid sequence) and apparent (observed experimentally) values. The apparent weight can be influenced by post-translational modifications (PTMs).

Parameter	Value (Monomer)	Reference(s)
Amino Acid Count (Canonical)	269	[6][7]
Theoretical Molecular Weight	28,526 Da (28.5 kDa)	[6][7][8]
Commonly Cited Apparent MW	~28-30 kDa	[5][6]
Post-Translational Modifications	N-glycosylation, Phosphorylation, Ubiquitination	[4][9]

Note: Post-translational modifications can increase the apparent molecular weight observed in techniques like SDS-PAGE.

Experimental Protocols for Protein Molecular Weight Determination

Determining the molecular weight of a protein like AQP1 involves several standard laboratory techniques. Below are generalized protocols for the most common methods.

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)

Objective: To separate proteins based on size and estimate the apparent molecular weight.

Methodology:

- **Sample Preparation:** Solubilize cell or tissue lysates containing AQP1 in a sample buffer containing SDS (to denature proteins and impart a uniform negative charge) and a reducing agent like β -mercaptoethanol or DTT (to break disulfide bonds). Heat the samples at 95-100°C for 5-10 minutes.
- **Gel Electrophoresis:** Load the denatured protein samples alongside a molecular weight marker (protein ladder) into the wells of a polyacrylamide gel (typically 10-12% for a ~30 kDa protein). Apply an electric field to migrate the proteins through the gel.
- **Visualization:** Stain the gel with a protein stain such as Coomassie Brilliant Blue or use a more sensitive silver stain to visualize the separated protein bands.
- **Analysis:** Determine the apparent molecular weight of the AQP1 band by comparing its migration distance to that of the known proteins in the molecular weight marker.

Western Blotting

Objective: To specifically detect the AQP1 protein and confirm its molecular weight.

Methodology:

- **SDS-PAGE:** Perform SDS-PAGE as described above.

- **Protein Transfer:** Transfer the separated proteins from the polyacrylamide gel to a solid support membrane (e.g., nitrocellulose or PVDF).
- **Blocking:** Incubate the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with a primary antibody that specifically recognizes the AQP1 protein.
- **Secondary Antibody Incubation:** Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP or AP) that recognizes the primary antibody.
- **Detection:** Add a chemiluminescent or colorimetric substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal.
- **Analysis:** Capture the signal on X-ray film or with a digital imager. The position of the band confirms the presence and apparent molecular weight of AQP1.

Mass Spectrometry (MS)

Objective: To determine the precise molecular mass of the AQP1 protein and identify post-translational modifications.

Methodology:

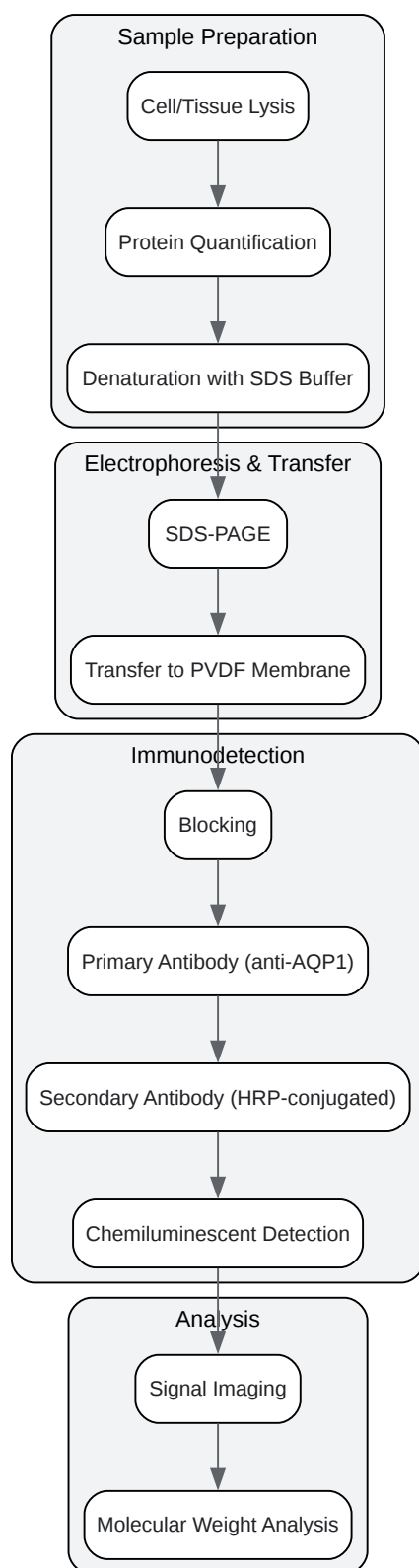
- **Sample Preparation:** Purify the AQP1 protein. For analysis of the intact protein, native MS can be used.^[10] For peptide analysis (bottom-up proteomics), the protein is digested into smaller peptides using an enzyme like trypsin.
- **Chromatography:** Separate the intact protein or the digested peptides using liquid chromatography (LC).^[11]
- **Ionization:** Ionize the separated molecules using a technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
- **Mass Analysis:** Measure the mass-to-charge ratio (m/z) of the ions in a mass analyzer (e.g., TOF, Orbitrap, or Quadrupole).

- **Data Analysis:** For intact protein analysis, the molecular weight is calculated from the m/z spectrum. For peptide analysis, the peptide masses are used to identify the protein from a database and can reveal the presence and location of PTMs by identifying mass shifts.[\[12\]](#)

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the identification and molecular weight determination of AQP1 using Western Blotting.

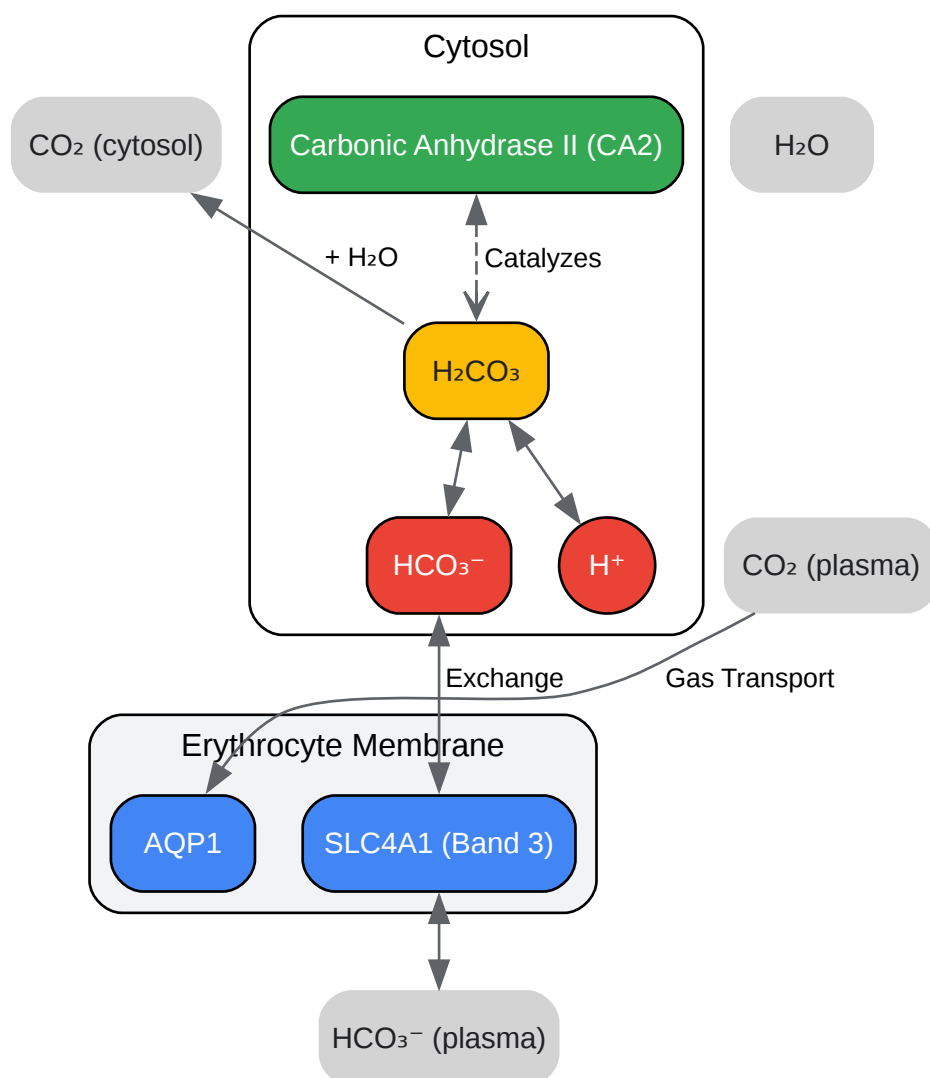


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Fig. 1: Experimental workflow for AQP1 Western Blot analysis.

AQP1 Signaling Interaction in Erythrocytes

AQP1 is part of a multi-protein complex in red blood cells, known as a "metabolon," that facilitates efficient carbon dioxide transport.[6]



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Fig. 2: AQP1's role in the erythrocyte CO₂ transport metabolon.

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